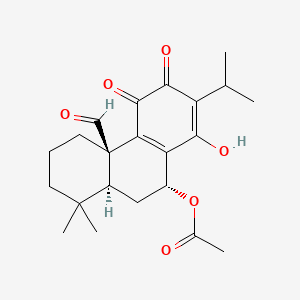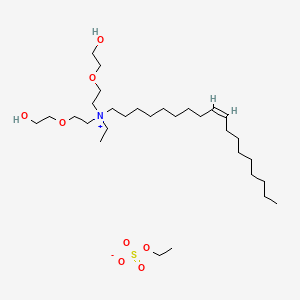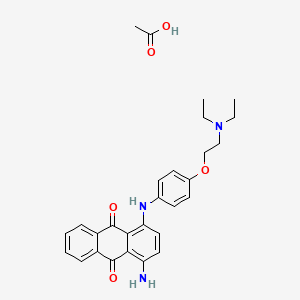![molecular formula C23H33BrN2O2 B12679896 1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopropane is an organobromine compound with the chemical formula C3H7Br . It is a colorless liquid with a characteristic hydrocarbon odor. This compound is commonly used as a solvent in various industrial applications, including adhesives, asphalt production, and synthetic fiber production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:
Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.
A common laboratory method involves treating propanol with a mixture of hydrobromic and sulfuric acids:Laboratory Synthesis: CH3CH2CH2OH+HBr→CH3CH2CH2Br+H2O
Alternative Methods: Other methods include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid.
Industrial Production Methods: Industrial production of 1-bromopropane typically involves the free-radical addition method due to its efficiency and scalability .
Chemical Reactions Analysis
1-Bromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as with hydroxide ions to form propanol.
Elimination Reactions: It can also undergo elimination reactions to form propene.
Addition Reactions: In the presence of hydrogen peroxide, it can react with hydrogen bromide to form 1-bromopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium hydroxide in a mixture of ethanol and water.
Elimination: Hydroxide ions acting as a base.
Addition: Hydrogen bromide in the presence of organic peroxides.
Major Products:
Propanol: From nucleophilic substitution.
Propene: From elimination.
1-Bromopropane: From addition.
Scientific Research Applications
1-Bromopropane is used in various scientific research applications:
Chemistry: As a solvent for adhesives and in the production of synthetic fibers.
Biology: Used in the synthesis of pharmaceuticals and insecticides.
Medicine: Employed in the production of certain medical devices.
Industry: Used in degreasing plastics and optics, and in the production of asphalt and aerosols.
Mechanism of Action
The mechanism of action of 1-bromopropane involves its role as a solvent and its reactivity in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, such as a hydroxide ion, resulting in the formation of an alcohol . In elimination reactions, the bromine atom is removed, leading to the formation of an alkene .
Comparison with Similar Compounds
1-Bromopropane can be compared with other similar compounds, such as:
Bromoethane: A shorter-chain brominated alkane.
2-Bromopropane: An isomer of 1-bromopropane with the bromine atom on the second carbon.
1-Bromobutane: A longer-chain brominated alkane.
Uniqueness: 1-Bromopropane is unique due to its specific applications as a solvent and its reactivity in various chemical reactions, making it a valuable compound in both industrial and research settings .
Properties
Molecular Formula |
C23H33BrN2O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2.C3H7Br/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3-4/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-3H2,1H3/t10-,11+,14-,15+,16?,17+,18?,19-,20+;/m1./s1 |
InChI Key |
DTOLGVCXYPWFAW-SNKWJUJDSA-N |
Isomeric SMILES |
CCCBr.CC[C@@H]1[C@@H]2C[C@@H]3[C@H]4[C@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCCBr.CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


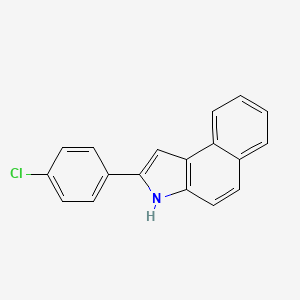
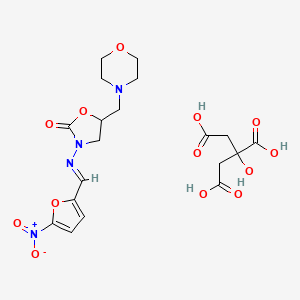
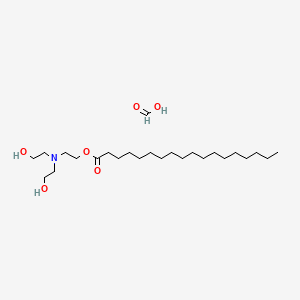



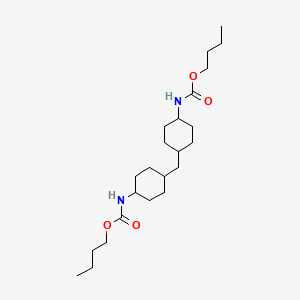

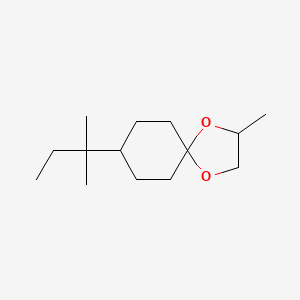
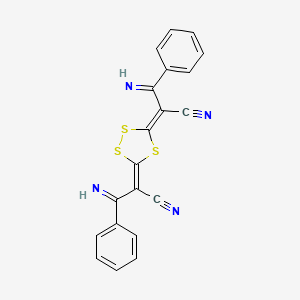
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
